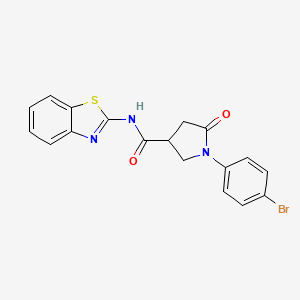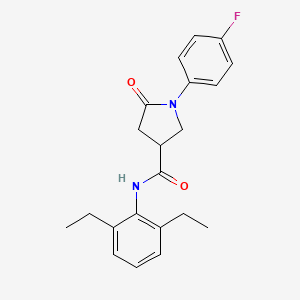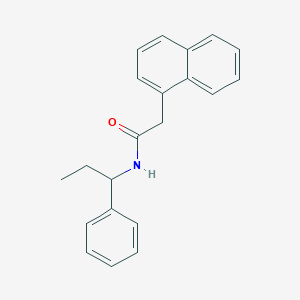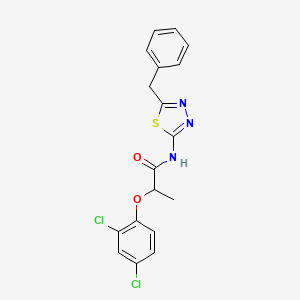
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BPTES, is a small molecule inhibitor that selectively targets glutaminase (GLS), an enzyme involved in the metabolic process of glutamine. GLS is overexpressed in various cancer cells, making it a promising target for cancer therapy.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential as a cancer therapeutic agent. N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is upregulated in many cancer cells, and its inhibition by BPTES has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
BPTES selectively targets N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, which catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various metabolites, including nucleotides and amino acids, which are essential for cancer cell proliferation. Inhibition of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide by BPTES leads to a decrease in the levels of these metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide activity in cancer cells, leading to a decrease in glutamate production and a reduction in the levels of downstream metabolites. This results in a decrease in cancer cell proliferation and induction of apoptosis. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, BPTES has not been shown to have any significant effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES is a selective inhibitor of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, making it a promising candidate for cancer therapy. However, BPTES has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in vivo. BPTES is also unstable in solution, which can lead to the formation of inactive byproducts. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be affected by the presence of other enzymes that catalyze similar reactions.
Direcciones Futuras
Future research on BPTES should focus on improving its solubility and stability in solution to increase its effectiveness in vivo. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be improved by modifying its chemical structure. Further studies are needed to determine the optimal dosage and administration of BPTES for cancer therapy. BPTES can also be tested in combination with other cancer therapies to improve its effectiveness. Finally, the potential use of BPTES in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-12-5-7-13(8-6-12)22-10-11(9-16(22)23)17(24)21-18-20-14-3-1-2-4-15(14)25-18/h1-8,11H,9-10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPRANUXCSKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4088912.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4088926.png)



![4-(4-pyridinyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088946.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4088957.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4088958.png)
![1-(2-methoxyphenyl)-5-(4-nitrobenzyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088967.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088972.png)
![3-(3-methoxyphenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4089009.png)
![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4089017.png)